molecular formula C24H20F3NO3 B2904618 (E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one CAS No. 692287-94-8

(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one

Cat. No.: B2904618
CAS No.: 692287-94-8
M. Wt: 427.423
InChI Key: LWJFMJCNKCGKDR-PXLXIMEGSA-N
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Description

This compound contains several functional groups, including two methoxyphenyl groups, a trifluoromethyl group, and an anilino group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the coupling of the appropriate phenyl and anilino precursors, possibly through a reaction like the Suzuki-Miyaura cross-coupling .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the conjugated system present in the propenone part of the molecule. The electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group could contribute to interesting electronic properties .


Chemical Reactions Analysis

The compound could potentially undergo various types of reactions. For example, the trifluoromethyl group is known to be a good leaving group, so it could be replaced by other groups in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s reactivity .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid skin and eye contact, and inhalation .

Future Directions

The potential applications of this compound could be vast, given the interesting functional groups present in its structure. It could be of interest in fields like medicinal chemistry, materials science, and more .

Properties

IUPAC Name

(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3NO3/c1-30-20-11-3-16(4-12-20)22(23(29)17-5-13-21(31-2)14-6-17)15-28-19-9-7-18(8-10-19)24(25,26)27/h3-15,28H,1-2H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFMJCNKCGKDR-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CNC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\NC2=CC=C(C=C2)C(F)(F)F)/C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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